molecular formula C16H20N4O3S B2840006 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097926-23-1

3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2840006
CAS No.: 2097926-23-1
M. Wt: 348.42
InChI Key: FGHAVXCTTBXZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a sophisticated small molecule of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. This compound features a hybrid architecture combining an imidazolidine-2,4-dione (hydantoin) core with a 4-methylthiazole-5-carbonyl piperidine moiety. The strategic incorporation of the thiazole ring, a privileged scaffold in medicinal chemistry, is a critical design element, as heterocycles like thiazole and its analogue, 1,3,4-thiadiazole, are frequently employed to enhance the biological activity and binding properties of small molecules . These heterocyclic systems are known to function as bioisosteres for endogenous nucleotides, which can facilitate the disruption of essential enzymatic processes in pathological cells, such as those involved in DNA replication or kinase signaling pathways . The compound's molecular formula is C15H18N4O3S, and it has a molecular weight of 334.39 g/mol. While the specific biological profile of this compound is under investigation, its structure suggests potential as a key intermediate for synthesizing more complex derivatives or as a candidate for screening against various biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the cyclopropyl and 4-methylthiazole substituents influence target engagement and cellular permeability. It is supplied as a high-purity material suitable for in vitro assays, hit-to-lead optimization campaigns, and other non-clinical research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-14(24-9-17-10)15(22)18-6-4-11(5-7-18)19-8-13(21)20(16(19)23)12-2-3-12/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAVXCTTBXZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperidine intermediates, followed by their coupling and subsequent cyclization to form the final imidazolidine-dione structure. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and biochemical properties of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can be contextualized by comparing it to structurally or functionally related compounds, such as cannabinoid receptor ligands (e.g., WIN 55212-2, CP 55,940) and other heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues

A. Imidazolidine-2,4-dione Derivatives
Compounds sharing the imidazolidine-2,4-dione core often exhibit CNS activity. For example:

  • Thalidomide: Contains a phthalimide ring (structurally analogous to imidazolidine-2,4-dione) and modulates TNF-α. However, 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione lacks the glutarimide moiety critical for thalidomide’s immunomodulatory effects.
  • Lenalidomide: A derivative with enhanced TNF-α inhibition. The cyclopropyl and thiazole substituents in the target compound suggest divergent binding profiles compared to lenalidomide’s aminoisoindole structure.

B. Piperidinyl-Thiazole Derivatives The piperidinyl-thiazole group is prevalent in cannabinoid receptor ligands. For instance:

  • WIN 55212-2 : A CB1/CB2 agonist with a piperidine-thiazole scaffold. Unlike WIN 55212-2, the target compound lacks a naphthoyl group, which is critical for high-affinity CB1 binding .
  • CP 55,940: A potent cannabinoid agonist with a cyclohexylphenol structure.

Functional Comparisons

A. Receptor Affinity and Selectivity Evidence from cannabinoid receptor studies highlights key differences:

  • CB1 vs. CB2 Binding: While WIN 55212-2 and CP 55,940 show subtype selectivity (e.g., WIN 55212-2 favors CB2), the target compound’s cyclopropyl and thiazole substituents may alter receptor interaction. For example, thiazole rings in ligands like cannabinol enhance CB2 affinity , suggesting the target compound might exhibit CB2-preferential binding.

B. Signal Transduction Functional assays for cannabinoid ligands reveal divergent pathways:

Compound cAMP Inhibition (CB1/CB2) Calcium Channel Modulation Potassium Channel Activation
CP 55,940 Yes (Both) Q-type inhibition (CB1) Inward rectifying (CB1)
WIN 55212-2 Yes (Both) No (CB2) No (CB2)
Target Compound* Hypothesized (CB2) Unlikely (No CB1-like core) Unlikely (No CB1-like core)

*Based on structural analogy to WIN 55212-2 and absence of CB1-associated channel coupling motifs .

C. Antagonist Sensitivity
SR141716A (a CB1 antagonist) shows poor antagonism at CB2 receptors . The target compound’s hypothetical CB2 preference would render it insensitive to SR141716A, similar to WIN 55212-2.

Research Findings and Limitations

  • Binding Affinity: No direct data exists for the target compound’s receptor binding.
  • Functional Efficacy : Unlike CB1 ligands, the compound’s lack of calcium/potassium channel modulation (a CB1-specific trait) aligns with CB2-like signaling restricted to cAMP inhibition .

Biological Activity

3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that exhibits significant biological activity. This compound incorporates a cyclopropyl group, a thiazole ring, and a piperidine moiety, contributing to its unique pharmacological properties. Understanding its biological activity is essential for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The compound can be represented by the following structural formula:

C16H23N3O2S\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety enhances binding affinity and specificity towards these targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and antimicrobial activities.

Biological Activities

Research has highlighted several biological activities associated with 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione:

  • Antitumor Activity : Similar compounds have demonstrated inhibitory effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Effects : Compounds containing thiazole rings are often evaluated for their ability to inhibit bacterial growth.

Study 1: Antitumor Activity

A study investigated the effects of thiazole-based derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that derivatives similar to 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibited significant cytotoxicity and induced apoptosis in these cells. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer types .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory potential of thiazole derivatives. It was found that compounds like 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione could inhibit the expression of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes in macrophages exposed to lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation .

Comparison with Similar Compounds

The biological activity of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can be compared with other thiazole-containing compounds:

Compound NameStructureBiological Activity
Compound AStructure AAntitumor
Compound BStructure BAnti-inflammatory
Compound CStructure CAntimicrobial

Q & A

Basic: What are the common synthetic routes for preparing 3-cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione?

Answer:
The synthesis typically involves multi-step reactions:

Piperidine-thiazole conjugation : The 4-methyl-1,3-thiazole-5-carbonyl group is coupled to the piperidin-4-yl moiety via amide bond formation using coupling agents like EDC/HOBt under anhydrous conditions.

Imidazolidinedione core formation : Cyclocondensation of urea derivatives or thioureas with cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF) yields the imidazolidine-2,4-dione ring.

Final assembly : The thiazole-piperidine intermediate is linked to the imidazolidinedione core via nucleophilic substitution or coupling reactions.
Key reagents : Hydrazine derivatives for cyclization, β-diketones for heterocycle formation, and catalysts like acetic acid for reflux conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Reflux in toluene (110–120°C) for imidazolidinedione formation minimizes side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclopropane ring stability during coupling steps.
  • Purification : Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity (>95%).
  • Real-time monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track intermediate formation and adjust reaction times .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural elucidation : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions; carbonyl groups (C=O) appear at ~170–175 ppm.
  • Purity assessment : Reverse-phase HPLC (acetonitrile/water, 70:30) with retention time matching reference standards.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) .

Advanced: How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structurally similar analogs?

Answer:

  • 2D NMR techniques : HSQC and HMBC correlations differentiate between thiazole and imidazolidinedione protons.
  • Dynamic NMR : Variable-temperature experiments resolve conformational exchange broadening in cyclopropyl groups.
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian09) align with experimental data to assign ambiguous signals .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Answer:

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation. Substitution with bulkier groups (e.g., isopropyl) may improve target binding.
  • Thiazole ring : Fluorination at the 4-position increases lipophilicity and membrane permeability.
  • Imidazolidinedione core : Methylation at N3 reduces off-target interactions with serum proteins.
    Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) for derivatives .

Advanced: How can contradictory in vitro vs. in vivo pharmacological data be addressed?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) to identify rapid clearance pathways.
  • Metabolite identification : LC-MS/MS screens for hydroxylated or glucuronidated byproducts that reduce efficacy.
  • Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if solubility limits in vivo activity .

Basic: What computational methods are suitable for predicting target binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses with kinases or GPCRs.
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Pharmacophore modeling : Phase (Schrödinger) identifies critical interactions (e.g., hydrogen bonds with thiazole carbonyl) .

Advanced: What strategies mitigate stability issues during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the imidazolidinedione ring.
  • Excipient screening : Add 1% trehalose to aqueous formulations to inhibit aggregation.
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., thiazole ring) .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts.
  • Transcriptomics : RNA-seq post-treatment reveals pathway enrichment (e.g., apoptosis or autophagy) .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and dissolution in DMSO.
  • Spill management : Absorb with vermiculite and neutralize with 10% acetic acid.
    First aid : Flush eyes with saline for 15 minutes; seek medical attention for persistent irritation .

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